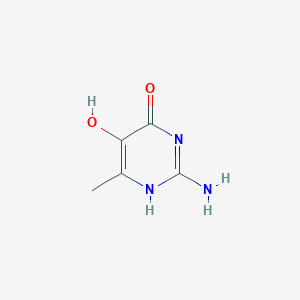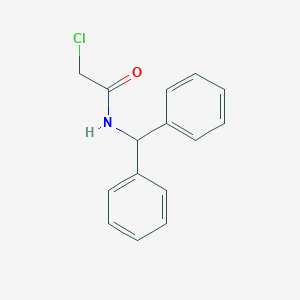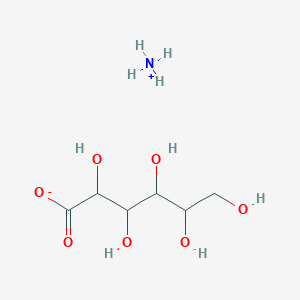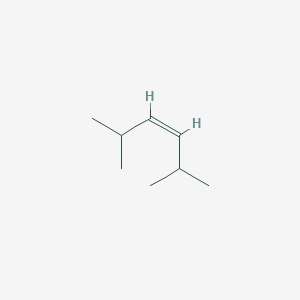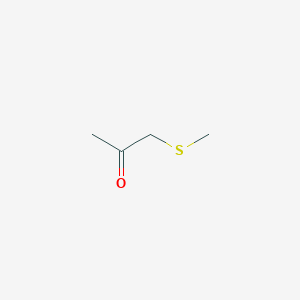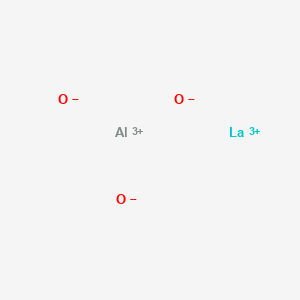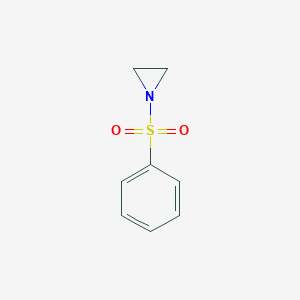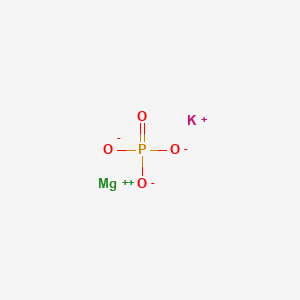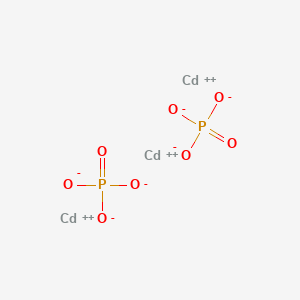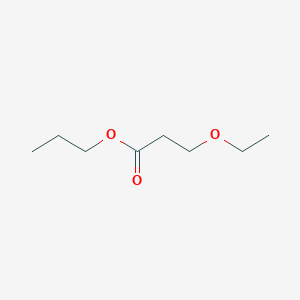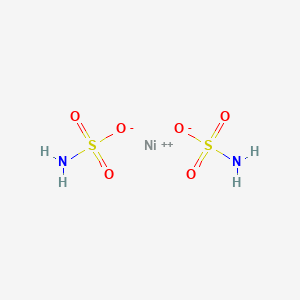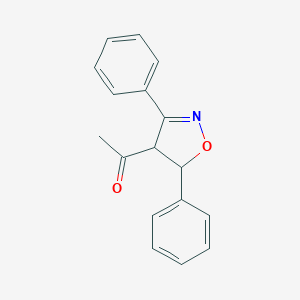
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-, also known as EMD-386088, is a chemical compound with potential applications in the field of neuroscience research. This compound is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes.
作用机制
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. The receptor is composed of multiple subunits, including the NR2B subunit. Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- selectively blocks the NR2B subunit by binding to a specific site on the receptor. This binding prevents the receptor from opening in response to glutamate, which is the neurotransmitter that normally activates the receptor. By blocking the NR2B subunit, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- can modulate the activity of the NMDA receptor and affect synaptic plasticity and learning and memory processes.
生化和生理效应
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve learning and memory performance in various behavioral tests. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has a number of advantages for lab experiments. It is a selective antagonist of the NR2B subunit of the NMDA receptor, which allows for specific modulation of this receptor. It also has good pharmacokinetic properties, which allow for easy administration and dosing in animal studies. However, there are also limitations to the use of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in lab experiments. For example, this compound may have off-target effects on other receptors or ion channels, which could complicate the interpretation of results. In addition, the use of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in human studies is limited by its potential toxicity and lack of safety data.
未来方向
There are a number of future directions for research on Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-. One area of interest is the potential therapeutic use of this compound in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the efficacy and safety of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in these conditions. Another area of interest is the development of new compounds that target the NMDA receptor, including the NR2B subunit. By understanding the mechanism of action of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- and other NMDA receptor modulators, researchers may be able to develop more effective and selective compounds for the treatment of neurological disorders.
合成方法
The synthesis of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4,5-dihydroisoxazole with benzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding alcohol. The final step involves the reaction of the alcohol with acetyl chloride in the presence of a base to form Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-.
科学研究应用
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has potential applications in the field of neuroscience research, particularly in the study of the NMDA receptor and its role in synaptic plasticity, learning, and memory processes. This compound has been shown to selectively block the NR2B subunit of the NMDA receptor, which has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By selectively blocking this subunit, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- may provide a new approach for the treatment of these disorders.
属性
CAS 编号 |
14659-68-8 |
|---|---|
产品名称 |
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- |
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
1-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-12(19)15-16(13-8-4-2-5-9-13)18-20-17(15)14-10-6-3-7-11-14/h2-11,15,17H,1H3 |
InChI 键 |
ZEKAAWJZEXBEMX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 |
同义词 |
1-(4,5-Dihydro-3,5-diphenylisoxazol-4-yl)ethanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



